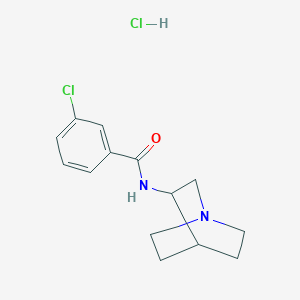

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride

説明

特性

CAS番号 |

90183-15-6 |

|---|---|

分子式 |

C14H18Cl2N2O |

分子量 |

301.2 g/mol |

IUPAC名 |

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide;hydrochloride |

InChI |

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-2-11(8-12)14(18)16-13-9-17-6-4-10(13)5-7-17;/h1-3,8,10,13H,4-7,9H2,(H,16,18);1H |

InChIキー |

WQGDGLUAJIWUQN-UHFFFAOYSA-N |

正規SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-1-アザビシクロ[2.2.2]オクタン-3-イル-3-クロロベンザミド一塩酸塩の合成には、いくつかの重要なステップが含まれます。

アザビシクロ構造の形成: アザビシクロ[2.2.2]オクタンコアは、通常、より単純な前駆体から始まる一連の環化反応によって合成されます。

クロロベンザミドの付加: 3-クロロベンザミド部分は、カルボジイミドなどの試薬またはEDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を使用して、アミドカップリング反応によって導入されます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。 プロセスは収率と純度が最適化されており、多くの場合、連続フロー反応器と自動化システムが含まれており、品質と効率の一貫性を確保しています。

化学反応の分析

科学的研究の応用

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of azabicyclo structures in various chemical reactions.

Biology: Investigated for its role in modulating nicotinic acetylcholine receptors, which are crucial for neurotransmission.

Medicine: Explored as a potential therapeutic agent for cognitive deficits in diseases like Alzheimer’s, Parkinson’s, and schizophrenia.

Industry: Utilized in the development of new pharmaceuticals targeting nicotinic acetylcholine receptors .

作用機序

類似の化合物との比較

類似の化合物

N-(3R)-1-アザビシクロ[2.2.2]オクタン-3-イル-4-クロロベンザミド: 類似の特性を持つ、nAChRα7の別の選択的アゴニスト。

1,4-ジアザビシクロ[3.2.2]ノナン-4-カルボン酸4-ブロモフェニルエステル:

独自性

{__svg_loss__}N-1-アザビシクロ[2.2.2]オクタン-3-イル-3-クロロベンザミド一塩酸塩は、アルファ7ニコチン性アセチルコリン受容体に対する高い選択性により、有意なオフターゲット効果なしに、認知機能を調節する上で特に効果的です。

類似化合物との比較

Similar Compounds

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide: Another selective agonist of nAChRα7 with similar properties.

1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester:

Uniqueness

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride is unique due to its high selectivity for the alpha7 nicotinic acetylcholine receptor, making it particularly effective in modulating cognitive functions without significant off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。